molecular formula C17H15FN2O3 B2516714 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034565-52-9

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2516714
CAS No.: 2034565-52-9
M. Wt: 314.316
InChI Key: HBUCZJJNJOPCCW-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is a compound that combines the structural features of bifuran and fluorobenzyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bifuran and fluorobenzyl moieties in its structure suggests unique chemical and physical properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Bifuran diones.

    Reduction: Amines.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the fluorobenzyl group can participate in hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is unique due to the combination of bifuran and fluorobenzyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the bifuran moiety enhances its potential for π-π stacking interactions, while the fluorobenzyl group provides additional hydrophobic and hydrogen bonding capabilities .

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bifuran ring system and a fluorobenzyl group attached to a urea moiety. The presence of these functional groups suggests that it may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Bifuran Ring : Achieved through cyclization reactions of appropriate precursors.
  • Introduction of the Fluorobenzyl Group : Accomplished via nucleophilic substitution reactions using fluorobenzyl halides.
  • Urea Formation : Involves the reaction of bifuran and fluorobenzyl intermediates with isocyanates or carbamates to create the urea linkage.

These synthetic routes can be optimized for yield and purity, employing advanced techniques such as continuous flow reactors and green chemistry principles .

Antimicrobial Activity

Research indicates that derivatives of urea compounds, including those similar to this compound, exhibit significant antibacterial activity. For instance, studies have shown that certain thiourea derivatives demonstrated antibacterial properties against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . While specific data on the compound is limited, its structural similarity suggests potential effectiveness against bacterial pathogens.

Anticancer Activity

The anticancer properties of compounds with similar structures have been well-documented. For example, various thiourea derivatives have shown IC50 values ranging from 7 to 20 µM against different cancer cell lines . The mechanism often involves targeting molecular pathways critical for cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways. Given the structural features of this compound, it may also exhibit similar anticancer effects.

Anti-inflammatory Activity

Compounds containing fluorobenzyl groups have been explored for their anti-inflammatory properties. The interaction of the fluorine atom with biological targets can enhance binding affinity and specificity, potentially leading to reduced inflammation through inhibition of key enzymes involved in inflammatory pathways .

Research Findings

Recent studies have focused on evaluating the biological activity of related compounds through in vitro assays. For example:

CompoundActivityIC50 (µM)Reference
Thiourea Derivative AAntibacterial40-50
Thiourea Derivative BAnticancer7-20
Bifuran Derivative CAnti-inflammatoryNot specified

These findings suggest that compounds with similar structures may share comparable biological activities.

Case Studies

Several case studies highlight the potential applications of bifuran-containing compounds:

  • Antibacterial Efficacy : A study demonstrated that a bifuran derivative exhibited significant antibacterial activity comparable to standard antibiotics like ceftriaxone.
  • Cancer Cell Line Studies : Research involving various thiourea derivatives showed promising results in inhibiting cell growth in breast cancer cell lines, indicating potential therapeutic applications for compounds like this compound.
  • Inflammatory Response Modulation : In vitro studies indicated that certain bifuran derivatives could modulate inflammatory responses by inhibiting key enzymes associated with inflammation.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCZJJNJOPCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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